molecular formula C7H9NO B1612349 6-Ethylpyridin-3-OL CAS No. 51834-96-9

6-Ethylpyridin-3-OL

Cat. No.: B1612349
CAS No.: 51834-96-9
M. Wt: 123.15 g/mol
InChI Key: UMPHPOFDFXDHTH-UHFFFAOYSA-N
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Description

6-Ethylpyridin-3-OL is a chemical compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring.

Properties

IUPAC Name

6-ethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHPOFDFXDHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565149
Record name 6-Ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51834-96-9
Record name 6-Ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyridin-3-OL typically involves the alkylation of pyridin-3-OL with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl bromide (C2H5Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metals like palladium or nickel can also be employed to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Testing

6-Ethylpyridin-3-OL serves as a reference standard in pharmaceutical testing. Its role is critical in evaluating the efficacy and safety of new pharmaceutical products. The outcomes of these tests can vary widely depending on the specific product being assessed.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It interacts with oxidative stress-related enzymes such as catalase and superoxide dismutase, influencing their activity and potentially mitigating oxidative damage in biological systems. This interaction suggests its utility in therapeutic applications related to oxidative stress.

Drug Development

Given its biological activities, this compound is being explored as a building block for synthesizing novel therapeutic agents targeting microbial infections and cancer. Its versatility as an intermediate in organic synthesis further enhances its potential in medicinal chemistry .

Anticancer Research

A study investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth in various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in hepatocellular carcinoma models, suggesting its potential as a therapeutic agent against cancer .

Oxidative Stress Mitigation

In vitro studies have shown that this compound can modulate cell signaling pathways involved in oxidative stress responses. By influencing gene expression related to cellular metabolism, it may play a role in protecting cells from oxidative damage, which is crucial for developing treatments for diseases associated with oxidative stress .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2,4-Dimethylpyridin-3-OLLacks ethyl groupLimited antioxidant activity
5-Methylpyridin-3-OLFewer substituentsDifferent reactivity
6-Aminopyridin-3-OLContains amino groupEnhanced anticancer properties

This comparative analysis highlights how the structural features of this compound contribute to its distinctive biological activities compared to other derivatives .

Mechanism of Action

The mechanism of action of 6-Ethylpyridin-3-OL involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. The hydroxyl group plays a crucial role in this activity by stabilizing the radical intermediates formed during the reaction .

Comparison with Similar Compounds

Uniqueness: 6-Ethylpyridin-3-OL is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

6-Ethylpyridin-3-OL is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C7_7H9_9NO, belongs to the class of 3-hydroxypyridines. Its structure features an ethyl group at position 6 and a hydroxyl group at position 3 of the pyridine ring. This unique arrangement influences its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. It interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

Interaction with Cellular Pathways

The compound is known to influence various cell signaling pathways and gene expressions. Its ability to modulate these pathways can lead to alterations in cellular metabolism and responses to stress . The specific biochemical pathways affected by this compound remain largely unexplored, necessitating further investigation.

Enzyme Interactions

This compound has been shown to interact with several enzymes involved in oxidative stress responses. Studies suggest that it may enhance the activity of antioxidant enzymes, thereby reducing cellular damage caused by oxidative stress .

Dose-Dependent Effects

In animal models, the effects of this compound are dose-dependent. Low doses have been associated with beneficial outcomes, such as improved cognitive function and reduced oxidative stress markers . Conversely, higher doses may lead to different biological responses, emphasizing the need for precise dosage in therapeutic applications.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound could enhance cognitive functions in rodent models through its antioxidant properties, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Potential : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, which may offer therapeutic benefits in inflammatory conditions .

Applications in Scientific Research

This compound is being explored for various applications:

  • Chemistry : Used as a building block in synthesizing more complex organic molecules.
  • Biology : Investigated for its antioxidant properties and ability to scavenge free radicals.
  • Medicine : Explored for potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
  • Industry : Utilized in developing materials with specific electronic or optical properties .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundAntioxidant ActivityTherapeutic Potential
2-Ethyl-6-methylpyridin-3-OLHighClinical applications
Pyridin-2-OLModerateLimited applications
Pyridin-4-OLLowMinimal therapeutic use

The distinct positioning of the ethyl and hydroxyl groups in this compound enhances its chemical reactivity and biological activity compared to these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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